

# ART0380 Clinical Trial Insights: A Comparative Analysis of Monotherapy and Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ART0380   |           |
| Cat. No.:            | B15620159 | Get Quote |

#### For Immediate Release

This guide provides a comprehensive comparison of clinical trial results for **ART0380**, a selective ATR inhibitor, administered as a monotherapy versus in combination with other anticancer agents. The data presented is intended for researchers, scientists, and drug development professionals to offer an objective overview of **ART0380**'s performance, supported by available experimental data.

#### Introduction to ART0380

ART0380, also known as alnodesertib, is an orally administered small molecule inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) protein kinase.[1] ATR is a critical component of the DNA Damage Response (DDR) pathway, playing a key role in sensing and signaling replication stress, which is a hallmark of cancer.[1][2][3] By inhibiting ATR, ART0380 prevents cancer cells from repairing damaged DNA, leading to selective cell death.[1] Preclinical data has shown that ART0380 has single-agent activity in tumors with ATM deficiencies and works synergistically with DNA-damaging agents.[3][4]

### **Comparative Clinical Trial Data**

Clinical investigations of **ART0380** have explored its efficacy and safety as both a monotherapy and in combination with chemotherapy agents like irinotecan and gemcitabine. The primary



clinical trial of reference is the STELLA Phase 1/2a study (NCT04657068), an open-label, multi-center study in patients with advanced or metastatic solid tumors.[5][6][7][8]

#### **Efficacy of ART0380 Monotherapy**

The monotherapy arm of the clinical trials has demonstrated that **ART0380** is safe and well-tolerated when dosed intermittently up to 600 mg and at 200 mg continuously.[2] Clinical responses were observed in patients with tumors exhibiting biology consistent with higher replication stress.[2] **ART0380** induced DNA damage, as indicated by increased yH2Ax in circulating tumor cells of patients with DDR deficiencies, with no corresponding trend in normal cells.[2]

| Parameter         | Result                                                                                | Population            | Reference |
|-------------------|---------------------------------------------------------------------------------------|-----------------------|-----------|
| Safety            | Safe and well-<br>tolerated up to 600 mg<br>(intermittent) and 200<br>mg (continuous) | Advanced solid tumors | [2]       |
| Clinical Response | Observed in patients with tumors exhibiting high replication stress                   | Advanced solid tumors | [2]       |
| Pharmacodynamics  | Increased yH2Ax in circulating tumor cells with DDR deficiency                        | Advanced solid tumors | [2]       |
| Pharmacokinetics  | Rapid absorption and elimination, dose-proportional exposure                          | Advanced solid tumors | [2][9]    |

# Efficacy of ART0380 in Combination Therapy

ART0380 has shown significant promise when used in combination with low-dose irinotecan, particularly in patients with tumors deficient in Ataxia-Telangiectasia Mutated (ATM) protein.[5] [6][10] The combination therapy aims to exploit the synthetic lethality between ATR inhibition and ATM deficiency, further exacerbated by the replication stress induced by irinotecan.[3]



The STELLA trial reported compelling results for the **ART0380** and low-dose irinotecan combination at the recommended Phase 2 dose (RP2D).[5]

| Parameter                              | Result                                                                                | Population                                                  | Reference |
|----------------------------------------|---------------------------------------------------------------------------------------|-------------------------------------------------------------|-----------|
| Confirmed Overall Response Rate (cORR) | 50%                                                                                   | ATM-negative solid tumors                                   | [5][11]   |
| cORR                                   | 37%                                                                                   | ATM-deficient (ATM-<br>low or ATM-negative)<br>solid tumors | [5][11]   |
| cORR                                   | 22%                                                                                   | ATM-low cancers                                             | [5][11]   |
| Median Duration of Response (mDoR)     | 5.7 months<br>(responses ongoing)                                                     | ATM-negative cancers                                        | [5][11]   |
| Safety                                 | Favorable safety<br>profile, well-tolerated,<br>and suitable for long-<br>term dosing | Advanced/metastatic solid tumors                            | [5]       |

**ART0380** is also being evaluated in combination with gemcitabine for platinum-resistant ovarian cancer in a Phase 2 study, with initial data expected in the first half of 2025.[11][12]

# Experimental Protocols STELLA Phase 1/2a Study (NCT04657068)

This open-label, multi-center study was designed to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of **ART0380**.[7][8]

- Monotherapy Arm: Patients received escalating doses of ART0380.[7]
- Combination Therapy Arm (with Irinotecan): Patients with advanced cancers who had no satisfactory alternative treatment received escalating doses of ART0380 (25mg to 400mg) on days 1-3 and 8-10 in combination with low-dose irinotecan (60mg/m² or 85mg/m²) on days 1 and 8 of a 21-day cycle.[10] The recommended Phase 2 dose (RP2D) was



established as 200mg **ART0380** on days 1-3 and 8-10 and 60mg/m<sup>2</sup> irinotecan on days 1 and 8 of a 21-day cycle.[5][10]

- Patient Selection: For the dose expansion phase, patients were selected based on ATM protein expression.[10]
- Key Objectives: The primary objectives included determining safety, tolerability, and preliminary efficacy.[10]

### **Inclusion Criteria for Clinical Trials (General)**

- Signed informed consent.[13]
- Discontinuation of all previous cancer treatments for at least 21 days or 5 half-lives.[13]
- Recovery from acute effects of prior therapy to CTCAE Grade ≤1.[13]
- At least one radiologically evaluable lesion.[13]
- Availability of a non-irradiated tumor tissue sample.[13]

# Visualizing the Mechanism and Workflow ART0380 Signaling Pathway

The following diagram illustrates the mechanism of action of **ART0380** in the context of DNA damage response.





Click to download full resolution via product page

Caption: Mechanism of ART0380 in inhibiting the ATR signaling pathway.

#### **Clinical Trial Workflow**

The diagram below outlines the general workflow of the ART0380 clinical trials.





Click to download full resolution via product page

Caption: General workflow of the ART0380 clinical trials.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Pipeline Artios Pharma [artios.com]
- 2. artios.com [artios.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. alnodesertib (ATR inhibitor) Artios Pharma [artios.com]
- 5. Artios Pharma Reports Differentiated Clinical Activity in STELLA Phase 1/2a Study for Lead Program ART0380 at the American Association for Cancer Research (AACR) Annual Meeting 2025 - Artios Pharma [artios.com]
- 6. vjoncology.com [vjoncology.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. hra.nhs.uk [hra.nhs.uk]
- 9. biospace.com [biospace.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. A Study of ART0380 for the Treatment of Advanced or Metastatic Solid Tumors [clin.larvol.com]
- 12. targetedonc.com [targetedonc.com]
- 13. Facebook [cancer.gov]
- To cite this document: BenchChem. [ART0380 Clinical Trial Insights: A Comparative Analysis
  of Monotherapy and Combination Therapies]. BenchChem, [2025]. [Online PDF]. Available
  at: [https://www.benchchem.com/product/b15620159#clinical-trial-results-comparingart0380-monotherapy-and-combination-therapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com